![molecular formula C16H14FN3O2S B2969948 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897480-15-8](/img/structure/B2969948.png)

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

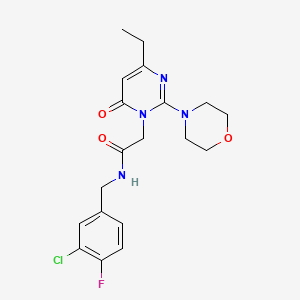

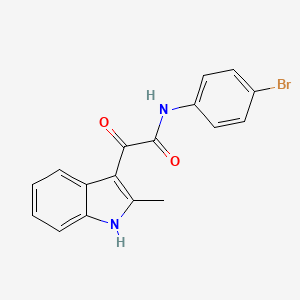

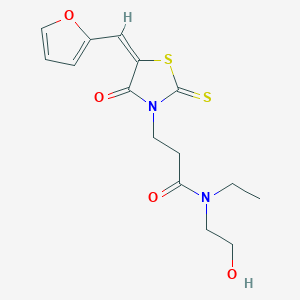

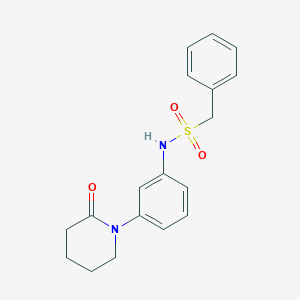

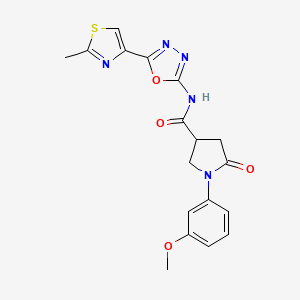

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has been studied for its potential therapeutic properties . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . Chemical shifts are given in relative ppm and are referenced to tetramethylsilane (TMS) as an internal standard .Aplicaciones Científicas De Investigación

Antipsychotic Potential and Serotonin Receptor Affinity

A study explored conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential antipsychotic applications. These compounds, including derivatives with similar structural features to the compound , showed selectivity for 5-HT(2A) receptors, indicating their potential in treating psychotic disorders (Raviña et al., 2000).

Antiproliferative Activity and Structural Characterization

Another research focused on synthesizing and evaluating a novel bioactive heterocycle for its antiproliferative activity. The compound, closely related structurally to "(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone," was characterized using various spectroscopic methods, and its molecular structure was confirmed through X-ray diffraction studies. This highlights its potential use in developing cancer treatments by inhibiting cell proliferation (Prasad et al., 2018).

Corrosion Inhibition

Research on the corrosion inhibition of mild steel in an acidic medium using organic inhibitors includes compounds with structural similarities to the target compound. These studies indicate that such compounds can significantly increase corrosion resistance, suggesting their application in materials science and engineering to enhance the durability of metals (Singaravelu et al., 2022).

Antimicrobial Activity

Studies on new pyridine derivatives, including compounds with benzothiazolyl groups, demonstrated variable and modest antimicrobial activity against bacterial and fungal strains. This indicates the potential of structurally similar compounds for use in developing new antimicrobial agents to combat resistant infections (Patel et al., 2011).

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial activity, showcasing their potential in treating tuberculosis. This research signifies the importance of such compounds in medicinal chemistry for developing novel therapeutic agents against mycobacterial infections (Pancholia et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is tyrosinase , a key enzyme involved in the production of melanin . This compound has been identified as a competitive inhibitor of tyrosinase, suggesting it may have potential applications in the treatment of hyperpigmentation disorders .

Mode of Action

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone interacts with its target, tyrosinase, by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This competitive inhibition results in a decrease in melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway, which is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production .

Result of Action

The molecular and cellular effects of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone’s action include a reduction in melanin production due to the inhibition of tyrosinase . This could potentially result in a lightening of skin pigmentation, making it a candidate for the treatment of hyperpigmentation disorders .

Propiedades

IUPAC Name |

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEOAZRKFATJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)

![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)

![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)

![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)